
Methocarbamol-O-sulfate-d5 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate Sodium Salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Methocarbamol-O-sulfate-d5 Sodium Salt involves the isotopic labeling of Methocarbamol-O-sulfate Sodium Salt with deuterium. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Methocarbamol, which is then reacted with sulfuric acid to form Methocarbamol-O-sulfate.
Isotopic Labeling: The Methocarbamol-O-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in Methocarbamol-O-sulfate-d5.
Neutralization: The deuterated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Methocarbamol are reacted with sulfuric acid in industrial reactors.
Deuterium Exchange: The deuterium exchange is carried out in specialized reactors to ensure complete isotopic labeling.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfites and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.
相似化合物的比较
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol-O-sulfate Sodium Salt: The non-deuterated version of the compound.
Methocarbamol-D5: Another isotopically labeled derivative.
Uniqueness
Methocarbamol-O-sulfate-d5 Sodium Salt is unique due to its isotopic labeling with deuterium, which makes it particularly useful in tracing studies and reaction mechanism elucidation. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques.
属性
IUPAC Name |
sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHFYAQEVOZTLQ-ADIOSLTNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
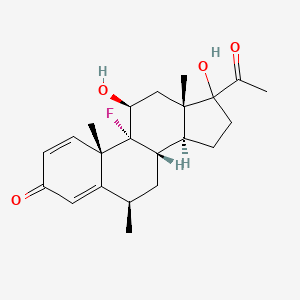
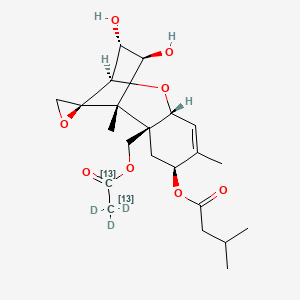
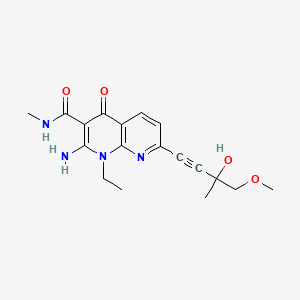

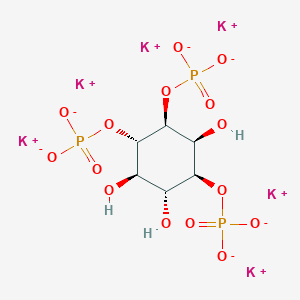

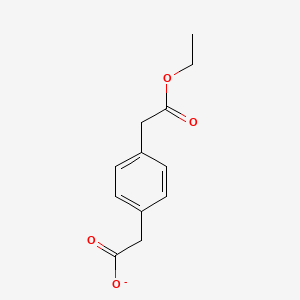
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)




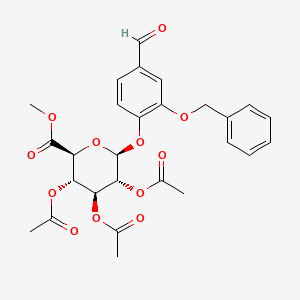
![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)
